molecular formula C20H20ClN3OS B7733197 MFCD06642216

MFCD06642216

Cat. No.: B7733197
M. Wt: 385.9 g/mol
InChI Key: IILBHZODMKRYGP-UHFFFAOYSA-N
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Description

For instance, describes a structurally related compound (CAS 1761-61-1, MDL MFCD00003330) with the molecular formula C₇H₅BrO₂, molecular weight 201.02 g/mol, and notable properties such as solubility in water (0.687 mg/mL) and a log S (ESOL) value of -2.47 .

Key properties of MFCD06642216 (inferred from analogous data):

  • Likely functional groups: Bromine (Br) and oxygen-containing groups (e.g., carboxyl or nitro).
  • Synthesis method: May involve catalytic reactions in tetrahydrofuran (THF) or ionic liquids, as seen in similar compounds .
  • Applications: Potential use in pharmaceuticals or materials science due to structural motifs common in bioactive molecules.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-4-3-5-14(2)19(13)22-12-18(25)24-20-23-11-17(26-20)10-15-6-8-16(21)9-7-15/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILBHZODMKRYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642216 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Efficient Purification: Industrial purification methods such as large-scale chromatography or distillation are used to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

MFCD06642216 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, or water.

    Catalysts: Catalysts like palladium on carbon or platinum oxide are used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of this compound can yield various oxidized derivatives.

    Reduction: Reduction can produce reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions can result in a wide range of substituted derivatives with varying properties.

Scientific Research Applications

MFCD06642216 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD06642216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular functions.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Property This compound (Inferred) Compound A (CAS 1761-61-1) Compound B (CAS Unspecified)
Molecular Formula Likely C₇H₅XOY (X=Br/Cl) C₇H₅BrO₂ C₇H₅ClO₂
Molecular Weight ~200–210 g/mol 201.02 g/mol 172.57 g/mol
Solubility (H₂O) Moderate (~0.6–1.0 mg/mL) 0.687 mg/mL 1.2 mg/mL
Log S (ESOL) -2.0 to -2.5 -2.47 -2.10
Hazard Profile H302 (Toxic if ingested) H302 H302, H315

Compound A (CAS 1761-61-1)

  • Structural Similarity : Shares a brominated aromatic core with this compound, differing in substituent positions or additional functional groups.
  • Synthesis : Synthesized via a green chemistry approach using an A-FGO catalyst in THF, achieving a 98% yield . This method highlights scalability and environmental compatibility.
  • Applications : Used in pharmaceutical intermediates due to its benzimidazole-derived structure, which is common in antiviral agents.

Compound B (CAS Unspecified, Chlorinated Analog)

  • Structural Similarity : Replaces bromine with chlorine, reducing molecular weight and altering solubility.
  • Synthesis : Likely follows a similar catalytic pathway but with modified reaction conditions to accommodate chlorine’s reactivity.
  • Applications : Enhanced solubility (1.2 mg/mL) makes it preferable for aqueous formulations in drug delivery systems.

Key Differences and Functional Implications

Halogen Substitution : Bromine in this compound and Compound A increases molecular weight and lipophilicity compared to chlorine in Compound B, affecting bioavailability .

Synthetic Efficiency : Compound A’s high yield (98%) under green conditions suggests this compound could adopt similar sustainable methods.

Safety : Compound B’s additional H315 (skin irritation) hazard indicates that this compound’s safety profile may vary with substituents.

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